A Comprehensive Spectroscopic Guide to Cuban-1-amine Hydrochloride for Advanced Research
A Comprehensive Spectroscopic Guide to Cuban-1-amine Hydrochloride for Advanced Research
Abstract
This technical guide provides an in-depth analysis of the spectral data for cuban-1-amine hydrochloride (C₈H₁₀ClN), a unique saturated polycyclic amine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating established theoretical principles with practical, field-proven insights, this guide aims to serve as an essential reference for the characterization and utilization of this novel molecular scaffold.
Introduction to Cuban-1-amine Hydrochloride
Cuban-1-amine, as its hydrochloride salt, presents a fascinating molecular architecture—a highly strained, cage-like hydrocarbon framework with a primary amine substituent. This rigid structure imparts unique physicochemical properties, making it a valuable building block in the design of new therapeutic agents and advanced materials. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.[1]
The precise three-dimensional arrangement of atoms in the cubane cage offers a novel scaffold for exploring structure-activity relationships in drug design. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its role in more complex molecular systems. This guide provides a comprehensive overview of the key spectral features of cuban-1-amine hydrochloride.
Figure 1: Structure of Cuban-1-amine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Data
Due to the high degree of symmetry in the cubane cage, the ¹H NMR spectrum of cuban-1-amine hydrochloride is expected to be relatively simple. The protons on the cubane cage are chemically equivalent in the unsubstituted parent cubane. The introduction of the amino group breaks some of this symmetry.
Table 1: Predicted ¹H NMR Spectral Data for Cuban-1-amine Hydrochloride
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Broad Singlet | 3H | -N⁺H₃ |
| ~4.2 | Multiplet | 3H | CH adjacent to C-N⁺H₃ |
| ~4.0 | Multiplet | 3H | CH of the opposing face |
| ~3.8 | Multiplet | 1H | Bridgehead CH |
Note: These are predicted values based on the analysis of related cubane derivatives and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.
Interpretation:
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-N⁺H₃ Protons: The protons of the ammonium group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential exchange with residual water in the solvent.
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Cubane Cage Protons: The protons on the cubane cage are anticipated to resonate in the range of 3.0-4.5 ppm.[2] The electron-withdrawing effect of the ammonium group will deshield the adjacent methine protons, causing them to appear at a lower field (~4.2 ppm). The protons on the face of the cube opposite the substituent will be least affected and are expected around 4.0 ppm. The unique bridgehead proton will likely have a distinct chemical shift around 3.8 ppm. The complex coupling patterns between these protons will result in multiplets.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Cuban-1-amine Hydrochloride
| Chemical Shift (δ) (ppm) | Assignment |
| ~55 - 60 | C-N⁺H₃ |
| ~45 - 50 | CH adjacent to C-N⁺H₃ |
| ~40 - 45 | CH of the opposing face |
| ~35 - 40 | Bridgehead CH |
Note: These are predicted values. The high symmetry of the cubane core will result in a limited number of signals.
Interpretation:
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C-N⁺H₃ Carbon: The carbon atom directly bonded to the ammonium group is expected to be the most downfield signal in the aliphatic region, likely appearing between 55 and 60 ppm, due to the strong deshielding effect of the nitrogen atom.
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Cubane Cage Carbons: The remaining carbon atoms of the cubane cage will appear in the range of 35-50 ppm. The carbons adjacent to the substituted carbon will be slightly deshielded compared to the carbons on the opposite face of the cube. Due to the symmetry, only a few distinct signals are expected.
Experimental Protocol for NMR Data Acquisition
Rationale: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for amine hydrochlorides due to its ability to dissolve ionic compounds and its relatively high boiling point.
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Sample Preparation:
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Accurately weigh 5-10 mg of cuban-1-amine hydrochloride.
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Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
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Gently agitate the tube to ensure complete dissolution.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity and optimal peak shape.
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Data Acquisition:
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Acquire a ¹H NMR spectrum using standard pulse sequences.
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Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
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Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Figure 2: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
IR Spectral Data
The IR spectrum of cuban-1-amine hydrochloride will be characterized by absorptions from the ammonium group (-N⁺H₃) and the strained cubane cage.
Table 3: Predicted IR Absorption Frequencies for Cuban-1-amine Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N⁺-H stretching vibrations |
| ~1600 | Medium | Asymmetric N⁺-H bending |
| ~1500 | Medium | Symmetric N⁺-H bending |
| ~3000 | Medium | C-H stretching (cubane cage) |
| ~1230 | Medium | C-C stretching (cubane cage) |
| ~850 | Medium | C-H bending (cubane cage) |
Note: These are predicted values based on typical ranges for primary amine salts and cubane derivatives.
Interpretation:
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N⁺-H Vibrations: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a primary ammonium salt. This broadness is a result of extensive hydrogen bonding in the solid state. Asymmetric and symmetric N⁺-H bending vibrations are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
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Cubane Cage Vibrations: The C-H stretching vibrations of the cubane cage are expected to appear around 3000 cm⁻¹. The strained C-C bonds of the cubane framework will give rise to characteristic stretching and bending vibrations, with a notable absorption around 1230 cm⁻¹ and 850 cm⁻¹.
Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)
Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. Potassium bromide is transparent to infrared radiation in the typical analysis range.
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Sample Preparation:
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Thoroughly grind 1-2 mg of cuban-1-amine hydrochloride with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
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The mixture should be a fine, homogeneous powder.
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Pellet Formation:
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Transfer the powder to a pellet press die.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
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Data Acquisition:
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Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Figure 3: Experimental workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Mass Spectral Data
For cuban-1-amine hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate intact molecular ions of polar and ionic compounds. The spectrum will show the molecular ion of the free amine, [C₈H₉N+H]⁺.
Table 4: Predicted Mass Spectral Data for Cuban-1-amine Hydrochloride (ESI-MS)
| m/z | Relative Intensity | Assignment |
| 120.08 | High | [M+H]⁺ (Protonated cuban-1-amine) |
| 104.06 | Moderate | [M+H - NH₃]⁺ (Loss of ammonia) |
| 91.05 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | Low | [C₆H₅]⁺ (Phenyl cation) |
Note: The molecular ion of the free amine (C₈H₉N) has an exact mass of 119.0735. The protonated molecule [M+H]⁺ will have an m/z of approximately 120.08. The fragmentation pattern is predicted based on common fragmentation pathways for caged amines.
Interpretation:
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Molecular Ion: The base peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 120.08.[3]
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Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can provide structural information. A likely fragmentation pathway involves the loss of ammonia (NH₃) to give a fragment at m/z 104.06, corresponding to the cubyl cation. Rearrangement of the cubyl cation can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.05, and further fragmentation could produce the phenyl cation ([C₆H₅]⁺) at m/z 77.04.
Experimental Protocol for ESI-MS Data Acquisition
Rationale: Electrospray ionization is ideal for analyzing polar and ionic compounds like amine hydrochlorides, as it allows for the gentle ionization of the molecule in solution.
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Sample Preparation:
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Prepare a dilute solution of cuban-1-amine hydrochloride (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
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Instrument Setup:
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Use an electrospray ionization mass spectrometer.
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Infuse the sample solution into the ion source at a constant flow rate.
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Data Acquisition:
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Acquire the mass spectrum in positive ion mode.
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To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation.
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Figure 4: Experimental workflow for ESI-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of cuban-1-amine hydrochloride. The predicted NMR, IR, and MS data offer a reliable reference for researchers working with this compound. The unique spectral features arising from the strained cubane cage and the primary ammonium group are key identifiers for this molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in the fields of medicinal chemistry and materials science where cuban-1-amine hydrochloride holds considerable promise.
References
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PubChem. Cuban-1-amine. National Center for Biotechnology Information. [Link]
